Cas no 1493332-29-8 (7-oxa-1-azaspiro3.6decan-2-one)

7-オキサ-1-アザスピロ[3.6]デカン-2-オンは、スピロ環構造とラクトアム官能基を有する複雑なヘテロ環式化合物です。分子内に酸素と窒素原子を配置した特異な骨格構造により、医薬品中間体や機能性材料の合成において高い反応選択性を発揮します。特にスピロ環の立体剛性により、生体分子との特異的相互作用が期待され、創薬分野での応用が注目されています。熱的安定性に優れ、有機溶媒への溶解性が良好なため、各種反応条件下での取り扱いが容易です。また、分子内の極性基が求核試薬との反応サイトとして機能し、多段階合成における多様な誘導体化が可能です。

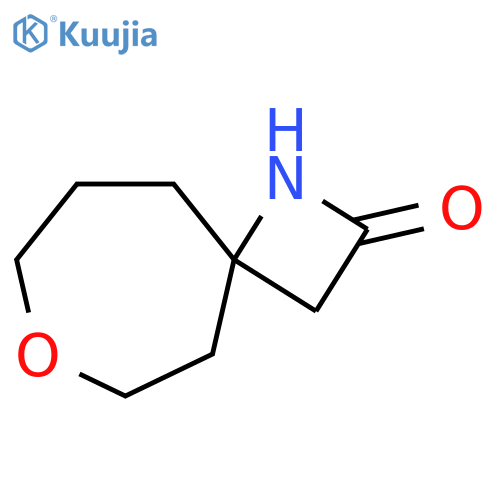

1493332-29-8 structure

商品名:7-oxa-1-azaspiro3.6decan-2-one

CAS番号:1493332-29-8

MF:C8H13NO2

メガワット:155.194322347641

MDL:MFCD21125092

CID:5243557

7-oxa-1-azaspiro3.6decan-2-one 化学的及び物理的性質

名前と識別子

-

- 7-Oxa-1-azaspiro[3.6]decan-2-one

- 7-oxa-1-azaspiro3.6decan-2-one

-

- MDL: MFCD21125092

- インチ: 1S/C8H13NO2/c10-7-6-8(9-7)2-1-4-11-5-3-8/h1-6H2,(H,9,10)

- InChIKey: SLFCNLOJBOPNQW-UHFFFAOYSA-N

- ほほえんだ: N1C2(CCCOCC2)CC1=O

7-oxa-1-azaspiro3.6decan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-256691-5.0g |

7-oxa-1-azaspiro[3.6]decan-2-one |

1493332-29-8 | 5.0g |

$2587.0 | 2023-03-01 | ||

| Enamine | EN300-256691-10g |

7-oxa-1-azaspiro[3.6]decan-2-one |

1493332-29-8 | 10g |

$3253.0 | 2023-09-14 | ||

| Enamine | EN300-256691-5g |

7-oxa-1-azaspiro[3.6]decan-2-one |

1493332-29-8 | 5g |

$2587.0 | 2023-09-14 | ||

| Enamine | EN300-256691-1g |

7-oxa-1-azaspiro[3.6]decan-2-one |

1493332-29-8 | 1g |

$986.0 | 2023-09-14 | ||

| Enamine | EN300-256691-2.5g |

7-oxa-1-azaspiro[3.6]decan-2-one |

1493332-29-8 | 2.5g |

$2043.0 | 2023-09-14 | ||

| Enamine | EN300-256691-10.0g |

7-oxa-1-azaspiro[3.6]decan-2-one |

1493332-29-8 | 10.0g |

$3253.0 | 2023-03-01 | ||

| Enamine | EN300-256691-1.0g |

7-oxa-1-azaspiro[3.6]decan-2-one |

1493332-29-8 | 1.0g |

$986.0 | 2023-03-01 |

7-oxa-1-azaspiro3.6decan-2-one 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1493332-29-8 (7-oxa-1-azaspiro3.6decan-2-one) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 557-08-4(10-Undecenoic acid zinc salt)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量